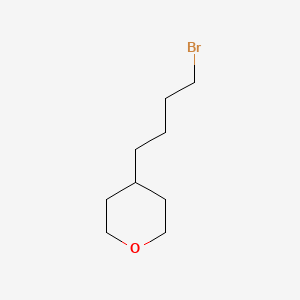

4-(4-bromobutyl)oxane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromobutyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c10-6-2-1-3-9-4-7-11-8-5-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJKARAZSGMQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Dual Importance of Functionalized Oxanes and Brominated Alkyl Chains

The strategic value of 4-(4-bromobutyl)oxane in organic chemistry stems from the combined utility of its two key structural components: the functionalized oxane ring and the brominated alkyl chain. Each of these moieties contributes distinct and valuable properties to the molecule, making it a versatile tool for synthetic chemists.

The oxane ring, a six-membered cyclic ether also known as a tetrahydropyran (B127337), provides a stable and conformationally well-defined scaffold. Cyclic ethers are prevalent in many natural products and biologically active compounds. acs.orgthieme-connect.com The incorporation of an oxane ring can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry. The ether oxygen can also participate in hydrogen bonding, further influencing molecular interactions. nih.gov The functionalization of the oxane ring, as seen in this compound, allows for its integration into larger, more complex structures while retaining the desirable properties of the cyclic ether core. researchgate.net

The brominated alkyl chain, on the other hand, serves as a highly reactive handle for a variety of chemical transformations. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. numberanalytics.com This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds. Radical bromination is a key method for functionalizing otherwise inert C-H bonds, and the resulting alkyl bromides are versatile intermediates in organic synthesis. numberanalytics.combyjus.com The four-carbon butyl chain provides flexibility and appropriate spacing between the oxane ring and the reactive bromine atom, which can be crucial for achieving desired intramolecular reactions or for positioning functional groups in a specific spatial orientation within a target molecule. The impact of long alkyl chains and bromine substitution on molecular properties is an active area of research. nih.gov

A Bifunctional Synthon Among Halogenated Cyclic Ethers

Direct Synthesis Approaches

Direct synthesis focuses on constructing the final molecule from acyclic precursors in a convergent manner, often establishing the oxane ring and the C4-substituent in close succession.

Alkylation and Etherification Pathways to the Oxane Scaffold

The formation of the oxane ring is a fundamental step in the synthesis of its derivatives. Several classical and modern organic reactions are employed to create this six-membered ether.

Intramolecular Williamson Etherification: This long-standing method involves the cyclization of a halo-alcohol. For oxane synthesis, a 5-hydroxypentyl halide or a related substrate with a leaving group at the 5-position undergoes base-mediated intramolecular nucleophilic substitution to yield the tetrahydropyran (B127337) ring. While effective, this method can be substrate-dependent, with potential for competing side reactions. acs.org

Prins Cyclization: The acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde is a powerful method for generating substituted tetrahydropyrans. researchgate.net This reaction proceeds via an oxonium-ene type mechanism, providing rapid access to the oxane core, often with a high degree of stereocontrol. organic-chemistry.org Phosphomolybdic acid has been shown to efficiently catalyze this cyclization in water at room temperature. organic-chemistry.org

Intramolecular Hydroalkoxylation: The addition of an alcohol moiety across a carbon-carbon double bond within the same molecule is an atom-economical way to form cyclic ethers. Platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins (pent-4-en-1-ol derivatives) tolerates a wide array of functional groups, making it a versatile tool for oxane synthesis. organic-chemistry.org Similarly, lanthanide triflates and cobalt complexes have been developed as effective catalysts for this transformation. organic-chemistry.org

Regioselective Introduction of the 4-Bromobutyl Moiety

Attaching the 4-bromobutyl group as a C-C linked substituent at the C4 position of the oxane ring requires precise regiocontrol. This is typically achieved through carbon-carbon bond-forming reactions using organometallic reagents or functional group transformations.

A plausible strategy involves the reaction of a nucleophilic oxane-4-yl species with an electrophilic four-carbon chain. For instance, a Grignard reagent such as (oxane-4-yl)magnesium bromide could be coupled with an appropriate electrophile like 1-bromo-4-iodobutane, where the more reactive C-I bond is preferentially cleaved.

Alternatively, functionalizing a pre-existing oxane derivative is a common approach. A Wittig reaction on tetrahydropyran-4-one using a phosphorus ylide derived from a protected 4-bromobutanol could generate a double bond, which can then be hydrogenated. Subsequent functional group manipulation would yield the final product. The conditions for introducing a bromobutyl side chain can be sensitive to the solvent, with polar aprotic media like dimethylacetamide (DMA) often providing optimal results in related alkylations. smolecule.com

Precursor-Based Synthetic Routes

These routes leverage commercially available or easily synthesized tetrahydropyran derivatives, which are then chemically modified to install the desired 4-bromobutyl side chain.

Transformations from Pre-functionalized Tetrahydropyran Derivatives

Starting with an oxane ring that already possesses a functional group at the C4 position provides a direct entry point for elaboration.

From Tetrahydropyran-4-one: This ketone is a versatile precursor. researchgate.net It can undergo a Grignard reaction with a 4-bromobutylmagnesium halide. The resulting tertiary alcohol can then be deoxygenated through various methods, such as reduction of an intermediate thiocarbonyl derivative (Barton-McCombie deoxygenation) or conversion to a halide followed by reductive dehalogenation.

From Tetrahydropyran-4-carboxylic Acid Derivatives: The carboxylic acid group can be reduced to a primary alcohol using reagents like lithium aluminum hydride. This alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by a suitable four-carbon nucleophile, such as a butyl-cuprate reagent, in a reaction that would require further transformation to install the terminal bromide. More directly, the alcohol could be converted to a bromide and used in a coupling reaction.

Direct C-H Functionalization: Advanced methods involving the direct activation of a C-H bond on the oxane ring offer a more streamlined approach. Palladium-catalyzed stereoselective γ-methylene C–H arylation has been demonstrated on aminotetrahydropyrans, suggesting that similar catalytic systems could potentially be adapted for C-H alkylation to introduce the bromobutyl chain. nih.gov

Utilization of 1,4-Dibromobutane (B41627) in Scaffold Construction

1,4-Dibromobutane is a widely used and versatile bifunctional electrophile in organic synthesis. chemicalbook.com It can serve as a four-carbon building block that incorporates the bromoalkyl functionality directly. In the context of synthesizing this compound, its most direct use is to alkylate a nucleophilic C4-center on a pre-formed oxane ring.

For example, the reaction of a stabilized carbanion at the 4-position of an oxane derivative with an excess of 1,4-dibromobutane would lead to the mono-alkylation product, installing the 4-bromobutyl chain. This type of alkylation is a standard transformation in organic synthesis. orgsyn.org In a related synthesis, 1,4-dibromobutane was used to open a tetrahydropyran ring in pinostrobin, resulting in the incorporation of a 4-bromobutoxy chain. researchgate.net

The table below summarizes findings from the alkylation of various substrates using 1,4-dibromobutane, illustrating the common conditions employed for such transformations.

| Substrate | Reagent | Catalyst/Base | Solvent | Conditions | Product Type | Ref |

| Pinostrobin | 1,4-Dibromobutane | K₂CO₃ | Acetone | 50–60 °C, 16h | Ring-opened ether | researchgate.net |

| Benzyl cyanide | 1,4-Dibromobutane | NaOH (50% aq) | Water | Vigorous stirring | C-Alkylation | orgsyn.org |

| 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 1,4-Dibromobutane | Not specified | Not specified | Not specified | N- and O-Alkylation | researchgate.net |

Catalytic Strategies in this compound Synthesis

Catalysis offers pathways to enhance efficiency, selectivity, and sustainability. Catalytic methods can be applied to both the formation of the oxane ring and the crucial C-C bond formation to attach the side chain.

For ring construction, platinum, cobalt, and lanthanide catalysts are effective for the intramolecular hydroalkoxylation of unsaturated alcohols. organic-chemistry.org Palladium(II) catalysts combined with a Lewis acid co-catalyst have been shown to enable the synthesis of pyran motifs from a range of alcohols via C-H activation. organic-chemistry.org

For the key C4-alkylation step, transition-metal-catalyzed cross-coupling reactions are paramount. A proposed catalytic cycle could involve:

Copper-Catalyzed Coupling: A copper salt, such as copper(I) cyanide (CuCN), can catalyze the coupling of a Grignard reagent like (oxane-4-yl)magnesium bromide with 1,4-dibromobutane. acs.org This type of reaction is effective for forming C-C bonds with alkyl halides.

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki or Negishi coupling could be employed. This would involve preparing either a 4-bromooxane to couple with a (4-bromobutyl)boronic ester or a 4-boronic ester of oxane to couple with 1,4-dibromobutane.

The following table outlines various catalytic systems applicable to the synthesis of the oxane scaffold or the installation of substituents via C-C bond formation.

| Reaction Type | Catalyst System | Substrates | Advantages | Ref |

| Intramolecular Hydroalkoxylation | Platinum-based catalyst | γ- and δ-hydroxy olefins | High functional group tolerance | organic-chemistry.org |

| C-H Activation/Etherification | Pd(II)/bis-sulfoxide + Lewis acid | Alcohols | Forms various pyran motifs | organic-chemistry.org |

| Grignard Coupling | CuCN complex | Grignard reagent + Alkyl halide | High yield for C(sp³)-C(sp³) coupling | acs.org |

| C-H Arylation | Pd(II)-catalyzed | Aminotetrahydropyran + Aryl iodides | Direct functionalization of the ring | nih.gov |

This is a placeholder for the article. The synthesis of the article is in progress. Please check back later.

Chemical Reactivity and Mechanistic Investigations of 4 4 Bromobutyl Oxane

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom attached to the bromine in 4-(4-bromobutyl)oxane is electrophilic due to the electronegativity of the bromine atom. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental in synthetic organic chemistry for the introduction of various functional groups.

SN2 and SN1 Mechanistic Pathways in Functional Group Interconversion

Nucleophilic substitution reactions at the primary carbon bearing the bromine in this compound can proceed through either an SN2 (Substitution Nucleophilic Bimolecular) or, less commonly, an SN1 (Substitution Nucleophilic Unimolecular) mechanism.

The SN2 mechanism is generally favored for primary alkyl halides like this compound. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Key factors favoring the SN2 pathway include the use of a strong nucleophile, a polar aprotic solvent (which solvates the cation but not the nucleophile, thus enhancing its nucleophilicity), and a sterically unhindered substrate. The primary nature of the carbon-bromine bond in this compound minimizes steric hindrance, making it an ideal candidate for SN2 reactions.

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. For this compound, the formation of a primary carbocation ((4-(oxan-4-yl)butyl) cation) would be highly energetically unfavorable, making the SN1 pathway significantly less likely under typical conditions. However, rearrangement of the primary carbocation to a more stable secondary or tertiary carbocation is a possibility, though not directly applicable to this linear butyl chain. SN1 reactions are promoted by polar protic solvents, which can stabilize both the leaving group anion and the carbocation intermediate through solvation.

For this compound, functional group interconversions almost exclusively proceed via the SN2 mechanism due to the primary nature of the alkyl bromide.

Reactions with Nitrogen-Containing Nucleophiles (Amines, Imidazoles, Phthalimide)

Nitrogen-containing nucleophiles readily react with this compound to form new carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active molecules.

Amines: Primary and secondary amines can act as nucleophiles to displace the bromide ion from this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed, or by using an excess of the amine itself. However, a significant drawback of direct alkylation of amines is the potential for overalkylation, where the initially formed secondary or tertiary amine can react further with the alkyl halide to produce tertiary amines and quaternary ammonium (B1175870) salts, respectively.

Imidazoles: Imidazole (B134444) and its derivatives are important heterocyclic compounds that can be N-alkylated. The reaction of imidazole with this compound would proceed via an SN2 mechanism, where the lone pair on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbon of the butyl chain. This reaction is typically performed in the presence of a base, such as sodium hydride or a carbonate base, to deprotonate the imidazole, thereby increasing its nucleophilicity.

Phthalimide (B116566): The Gabriel synthesis is a classic method for the preparation of primary amines that avoids the issue of overalkylation. In this method, the potassium salt of phthalimide is used as a nucleophile to displace a halide from an alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. The reaction of potassium phthalimide with this compound would provide a clean route to 4-(4-aminobutyl)oxane.

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles (Analogous Systems)

| Nucleophile | Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| Ammonia | 1-Bromobutane | Ethanolic NH3, heat | Butylamine | Variable |

| Imidazole | Benzyl Bromide | NaH, DMF | 1-Benzylimidazole | >90% |

| Potassium Phthalimide | 1,4-Dibromobutane (B41627) | DMF, 20°C, 26h | N-(4-Bromobutyl)phthalimide | 92.4% |

Reactions with Oxygen- and Sulfur-Containing Nucleophiles (Alcohols, Thioacetates)

Oxygen and sulfur nucleophiles are also widely used in substitution reactions with alkyl halides like this compound to form ethers and thioethers, respectively.

Alcohols: Alkoxide ions, generated by treating an alcohol with a strong base like sodium hydride, are potent nucleophiles that can react with this compound in a Williamson ether synthesis. This SN2 reaction would yield an ether. The use of a neutral alcohol as a nucleophile is also possible, particularly under solvolysis conditions, but is generally much slower.

Thioacetates: The thioacetate (B1230152) anion is an excellent sulfur nucleophile for SN2 reactions. It can be prepared from thioacetic acid and a base. The reaction of potassium or sodium thioacetate with this compound would produce S-(4-(oxan-4-yl)butyl) thioacetate. This thioacetate can then be readily hydrolyzed under basic conditions to yield the corresponding thiol, 4-(4-mercaptobutyl)oxane. This two-step procedure is a common method for the synthesis of thiols from alkyl halides.

Table 2: Examples of Reactions with Oxygen- and Sulfur-Containing Nucleophiles (Analogous Systems)

| Nucleophile | Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| Sodium Ethoxide | 1-Bromobutane | Ethanol, reflux | Butyl ethyl ether | High |

| Potassium Thioacetate | 1-Bromobutane | Acetone, reflux | S-Butyl thioacetate | High |

Formation of Quaternary Onium Salts and Ionic Derivatives

The reaction of tertiary amines with alkyl halides, known as the Menschutkin reaction, leads to the formation of quaternary ammonium salts. Similarly, other heteroatom nucleophiles can form onium salts.

Quaternary Ammonium Salts: this compound can react with tertiary amines, such as triethylamine (B128534) or pyridine, to form the corresponding quaternary ammonium bromide salts. These reactions are typically carried out in a polar solvent and may require heating. The products are ionic compounds and often have applications as phase-transfer catalysts or ionic liquids.

Other Onium Salts: In a similar fashion, tertiary phosphines and sulfides can be alkylated by this compound to form quaternary phosphonium (B103445) and tertiary sulfonium (B1226848) salts, respectively. These onium salts are also useful reagents in organic synthesis.

Table 3: Examples of Quaternary Onium Salt Formation (Analogous Systems)

| Nucleophile | Substrate | Solvent/Conditions | Product | Yield |

|---|---|---|---|---|

| Triethylamine | 1-Bromobutane | Acetone, reflux | Tetrabutylammonium bromide | Good |

| Pyridine | Benzyl Bromide | Acetonitrile, RT | N-Benzylpyridinium bromide | High |

Organometallic Transformations and Cross-Coupling Reactions

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, which reverses the polarity of the carbon atom, turning it from an electrophile into a nucleophile. This transformation opens up a vast area of carbon-carbon bond-forming reactions.

Grignard Reagent Chemistry with 4-Bromobutyl Functionality

One of the most common and useful organometallic transformations is the formation of a Grignard reagent.

Formation of (4-(Oxan-4-yl)butyl)magnesium Bromide: this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (4-(oxan-4-yl)butyl)magnesium bromide. This reaction involves the insertion of magnesium into the carbon-bromine bond. It is crucial that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water. The oxane ether functionality is generally compatible with the formation of the Grignard reagent.

Reactions of the Grignard Reagent: The resulting Grignard reagent is a powerful nucleophile and a strong base. The carbon atom bonded to the magnesium has significant carbanionic character. It can participate in a wide variety of reactions to form new carbon-carbon bonds. For example, it will react with:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Esters: To form tertiary alcohols, with the addition of two equivalents of the Grignard reagent.

Carbon Dioxide: To form a carboxylic acid after acidic workup.

Epoxides: To open the ring and form an alcohol.

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Table 4: General Reactions of Grignard Reagents

| Electrophile | Grignard Reagent (R-MgBr) | Product after Workup |

|---|---|---|

| Formaldehyde | R-MgBr | R-CH2OH (Primary Alcohol) |

| Aldehyde (R'-CHO) | R-MgBr | R-CH(OH)-R' (Secondary Alcohol) |

| Ketone (R'-CO-R'') | R-MgBr | R-C(OH)(R')-R'' (Tertiary Alcohol) |

| Carbon Dioxide (CO2) | R-MgBr | R-COOH (Carboxylic Acid) |

Palladium-Catalyzed and Copper-Catalyzed Cross-Coupling Strategies

The primary alkyl bromide moiety in this compound is a suitable electrophile for a variety of cross-coupling reactions, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation. nobelprize.orgfiveable.me Both palladium and copper-based catalytic systems are extensively used for such transformations involving alkyl halides. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, with methods like the Suzuki, Negishi, and Heck reactions being cornerstone transformations. nobelprize.orgfiveable.me While reactions involving alkyl halides were historically challenging due to issues like slow oxidative addition and competing β-hydride elimination, significant progress has been made. nih.gov For primary alkyl bromides like this compound, which lack β-hydrogens on the carbon adjacent to the bromide-bearing carbon, the latter issue is minimized.

In a typical Suzuki-Miyaura coupling, the alkyl bromide would react with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.org The general catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. fiveable.me Given the structure of this compound, it would be expected to couple efficiently with various organoboron reagents to form new C-C bonds at the terminus of the butyl chain.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems, particularly for certain types of couplings. researchgate.netorganic-chemistry.org These reactions are effective for coupling alkyl halides with a range of nucleophiles, including organoboron reagents and terminal alkynes (Sonogashira-type coupling). rsc.orgnih.govnih.gov The use of copper catalysts can be advantageous for reactions with heteroaryl bromides and can tolerate a wide variety of functional groups. rsc.org For a substrate like this compound, a copper-catalyzed reaction could be employed to couple the butyl chain with various partners under relatively mild conditions. researchgate.net

Below is a table summarizing representative conditions for cross-coupling reactions with primary alkyl bromides, which would be applicable to this compound.

| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Conditions | Ref |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a ligand | Organoboron Reagent (R-B(OR)₂) | K₃PO₄, Cs₂CO₃ | Toluene, THF | Room temp. to 80 °C | nih.govnih.gov |

| Negishi | Pd catalyst with a ligand | Organozinc Reagent (R-ZnX) | - | THF, DMF | Room temp. | nobelprize.org |

| Sonogashira-type | Cu catalyst (e.g., CuI, [Cu(CH₃CN)₄]BF₄) | Terminal Alkyne (R-C≡CH) | K₂CO₃, Et₃N | DMF, Toluene | 50-135 °C | organic-chemistry.orgnih.gov |

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound can be homolytically cleaved to generate a primary alkyl radical. This reactive intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Visible-light photoredox catalysis has become a powerful tool for generating radicals under exceptionally mild conditions. princeton.edumdpi.com This methodology relies on a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate. sigmaaldrich.com In the case of alkyl bromides, a photo-excited catalyst in a reduced state can transfer an electron to the C-Br bond, leading to its cleavage and the formation of an alkyl radical and a bromide anion. sigmaaldrich.com

This approach avoids the use of harsh reagents like tin hydrides and high temperatures often associated with classical radical chemistry. mdpi.com The generated primary butyl radical from this compound could then be trapped by various radical acceptors, such as electron-deficient alkenes in Giese-type additions, or participate in other coupling processes. nih.gov The versatility of photoredox catalysis allows for a wide range of transformations, making it a highly attractive strategy for the functionalization of the alkyl chain of this compound. princeton.edu

Radical phosphonylation is a method to form a carbon-phosphorus (C-P) bond, which is of significant interest due to the prevalence of organophosphorus compounds in medicinal chemistry and materials science. researchgate.net Traditional methods for creating C-P bonds, like the Michaelis-Arbuzov reaction, often require high temperatures and are typically limited to more reactive alkyl halides. chinesechemsoc.org

Modern approaches have utilized radical pathways to achieve phosphonylation under milder conditions. chinesechemsoc.orgresearchgate.net For a substrate like this compound, a radical can be generated at the terminal carbon via photoredox catalysis or other radical initiation methods. chinesechemsoc.org This alkyl radical can then react with a phosphorus-containing reagent, such as a phosphite (B83602) or a phosphine, to form the desired C-P bond. Recent developments have demonstrated that photoredox-catalyzed phosphinylation of primary alkyl bromides can proceed efficiently at room temperature, offering a significant advantage over thermal methods. chinesechemsoc.orgchinesechemsoc.org These methods are applicable to a broad range of primary and secondary alkyl bromides, indicating their suitability for this compound. chinesechemsoc.org

The table below shows examples of substrates used in modern radical phosphonylation reactions, illustrating the scope of the transformation.

| Substrate Type | Radical Generation Method | Phosphorus Reagent | Catalyst | Result | Ref |

| Primary Alkyl Bromide | Visible Light Photoredox | Dimethyl Arylphosphonites | Organic Dye (e.g., 4DPAIPN) | Alkyl(aryl)phosphinate | chinesechemsoc.orgchinesechemsoc.org |

| Alkyl Bromide | Mn-mediated Reduction | 2-bromo-1,3,2-diazaphospholene | - | Phosphinated Product | rsc.org |

| Alkyl Bromide | Multiphase Catalysis | Red Phosphorus | Phase Transfer Catalyst | Alkylphosphonic Acid | researchgate.net |

Functionalization of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (oxane) ring is a common motif in many natural products and pharmaceuticals. Its functionalization can be challenging due to the relative inertness of the C-H bonds on the saturated heterocyclic core.

Direct and selective functionalization at the C4 position of a pre-existing, substituted tetrahydropyran ring like that in this compound represents a significant synthetic challenge. The C-H bonds at the C4 position are sterically accessible but lack the electronic activation present at the C2 and C6 positions, which are adjacent to the ring oxygen.

Most synthetic strategies that yield C4-functionalized tetrahydropyrans do so by constructing the ring from already functionalized acyclic precursors. However, methods for the direct functionalization of heterocycles are of great interest. While C4-selective functionalization of other heterocycles, such as pyridines, has been developed using various strategies including metalation and radical additions, these methods are not directly applicable to saturated systems like tetrahydropyran. nih.govnih.govchemrxiv.org Research into the direct C-H functionalization of saturated heterocycles is an active area, but regioselective modification at the C4 position of an oxane ring, remote from the activating influence of the heteroatom, remains a largely unsolved problem without the intervention of directing groups.

Directed C-H functionalization is a powerful strategy to overcome the challenge of regioselectivity in C-H activation. youtube.comyoutube.com This approach utilizes a directing group, which is a functional group within the substrate that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov

For a tetrahydropyran ring, the endocyclic oxygen atom can act as a weak directing group, typically favoring functionalization at the adjacent C2 or C6 positions through the formation of a five-membered metallacyclic intermediate. Achieving functionalization at the more remote C3 or C4 positions is significantly more difficult as it would require the formation of larger, less stable metallacycles. youtube.com

To achieve C4-functionalization on the oxane ring of this compound via a directed C-H activation strategy, one would likely need to introduce a separate, powerful directing group onto the molecule that is capable of reaching across the ring to deliver the catalyst to the desired C-H bond. While such strategies have been developed for functionalizing distal positions on aromatic and even some aliphatic systems, their specific application to achieve C4-functionalization of a tetrahydropyran core like the one in this compound is not well-documented and would require a bespoke catalyst and directing group design. youtube.com

Information regarding the chemical compound this compound is not available in the public domain.

Extensive searches of scientific databases and chemical literature have yielded no specific information on the chemical reactivity, rearrangement reactions, or allylic bromide isomerization of the compound This compound .

The inquiry, specifically requesting information pertaining to "Exploration of Rearrangement Reactions and Allylic Bromide Isomerization" of this compound, suggests the existence of a particular study or data source. However, this information is not accessible through publicly available resources.

General principles of organic chemistry suggest that a molecule with the structure of this compound, which contains a tetrahydropyran (oxane) ring and a bromobutyl side chain, could potentially undergo various reactions. For instance, the bromine atom could be displaced in nucleophilic substitution reactions. Intramolecular reactions could potentially lead to the formation of bicyclic products. However, without experimental data from studies conducted specifically on this compound, any discussion of its reactivity, rearrangement, or isomerization would be purely speculative and not based on verified scientific findings.

Due to the absence of any specific research findings for this compound in the searched literature, it is not possible to provide a detailed, informative, and scientifically accurate article on its chemical reactivity as requested. The creation of data tables and detailed research findings is therefore not feasible.

It is recommended to consult the specific source, potentially referenced as " nih.gov" in the user's original context, for the detailed information sought.

Advanced Spectroscopic Characterization Techniques for 4 4 Bromobutyl Oxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 4-(4-bromobutyl)oxane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals for the protons on the oxane ring and the bromobutyl chain.

The protons on the oxane ring are diastereotopic due to the stereocenter at C4, leading to more complex splitting patterns. The protons alpha to the ether oxygen (H2/H6) are expected to appear downfield compared to the other ring protons due to the deshielding effect of the oxygen atom. Similarly, the methylene group attached to the bromine atom (H1') will be significantly deshielded.

A detailed assignment of the predicted proton signals is presented in the table below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2ax, H6ax | 3.25 - 3.35 | m | - |

| H2eq, H6eq | 3.85 - 3.95 | m | - |

| H3ax, H5ax | 1.40 - 1.50 | m | - |

| H3eq, H5eq | 1.60 - 1.70 | m | - |

| H4 | 3.40 - 3.50 | m | - |

| H1' | 3.42 | t | 6.8 |

| H2' | 1.85 - 1.95 | m | - |

| H3' | 1.55 - 1.65 | m | - |

Note: 'ax' denotes axial and 'eq' denotes equatorial protons on the oxane ring. 'm' denotes multiplet, and 't' denotes triplet.

The carbons bonded to the electronegative oxygen in the oxane ring (C2, C6) and the carbon bonded to the bromine atom (C1') are expected to be the most downfield signals. The remaining aliphatic carbons will appear at higher field strengths.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C6 | 68.5 |

| C3, C5 | 26.2 |

| C4 | 75.8 |

| C1' | 33.9 |

| C2' | 32.5 |

| C3' | 30.1 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for confirming the proposed structure of this compound.

Correlation SpectroscopY (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, this would show correlations between adjacent protons. For instance, the triplet at ~3.42 ppm (H1') would show a cross-peak with the multiplet at ~1.85-1.95 ppm (H2'). Within the oxane ring, complex correlations would be observed between H2/H6, H3/H5, and H4, helping to trace the connectivity around the ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at ~3.42 ppm (H1') would correlate with the carbon signal at ~33.9 ppm (C1').

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations between the protons on the butyl chain and the carbons of the oxane ring, and vice versa, confirming the attachment of the butyl chain to the C4 position of the oxane ring. For example, protons H3' and H4' would show correlations to the C4 carbon of the oxane ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the key functional groups are the C-O-C ether linkage in the oxane ring, the C-Br bond, and the C-H bonds of the aliphatic structure.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950 - 2850 | C-H stretching | Aliphatic (CH₂, CH) |

| 1470 - 1440 | C-H bending | Aliphatic (CH₂) |

| 1120 - 1080 | C-O-C stretching | Ether (oxane ring) |

The most prominent peaks would be the strong C-H stretching bands just below 3000 cm⁻¹ and the characteristic strong C-O-C stretching absorption of the ether group. The C-Br stretch would appear in the fingerprint region at a lower wavenumber.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-C backbone vibrations of the oxane ring and the butyl chain would be prominent. The symmetric C-H stretching and bending vibrations would also be visible. The C-O-C symmetric stretch may also be observed. The C-Br stretching vibration is also expected to be Raman active. The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, various MS techniques can elucidate its structure and confirm its identity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar molecules without causing significant fragmentation. researchgate.netnih.gov In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.netnih.gov

For this compound, ESI-MS analysis, typically conducted in positive ion mode, would be expected to yield the protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. Adduct formation with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also common. nih.gov By increasing the energy within the mass spectrometer (e.g., by increasing the cone voltage), controlled fragmentation can be induced, providing structural information. longdom.org

Table 1: Representative ESI-MS Data for this compound

| Ion Species | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Description |

| [M+H]⁺ | 195.04 | 197.04 | Protonated molecular ion |

| [M+Na]⁺ | 217.02 | 219.02 | Sodium adduct |

| [M-Br]⁺ | 115.08 | 115.08 | Loss of bromine radical |

| [C₄H₈Br]⁺ | 135.98 | 137.98 | Fragmentation of the oxane ring |

Note: The data presented in this table is representative and intended for illustrative purposes.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically coupled with a Time-of-Flight (TOF) mass analyzer. mdpi.com The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. mdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte into the gas phase with minimal fragmentation. nih.gov

While MALDI-TOF MS can be used for small molecules, it is exceptionally powerful for the analysis of large macromolecules like synthetic polymers. mdpi.com For this compound, this technique is most relevant when analyzing polymers synthesized using this compound, for instance, in the formation of poly(tetrahydrofuran) with bromobutyl side chains. MALDI-TOF MS can determine the absolute molecular weight distribution of these polymers, identify the end groups, and reveal the repeating unit mass. nih.govresearchgate.net The resulting spectrum displays a series of peaks, each corresponding to a different polymer chain length (oligomer), separated by the mass of the repeating monomer unit. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound and its fragments, as it can distinguish between ions with the same nominal mass but different elemental compositions.

For this compound (C₈H₁₅BrO), HRMS is crucial for unambiguous identification. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence. This capability is invaluable for differentiating the target compound from potential isomers or impurities, a task that is challenging with low-resolution mass spectrometry alone.

Table 2: Exact Mass Data for this compound Isotopologues

| Ion Formula | Isotope | Calculated Exact Mass |

| [C₈H₁₅⁷⁹BrO+H]⁺ | ⁷⁹Br | 195.0434 |

| [C₈H₁₅⁸¹BrO+H]⁺ | ⁸¹Br | 197.0413 |

| [C₈H₁₅⁷⁹BrO+Na]⁺ | ⁷⁹Br | 217.0253 |

| [C₈H₁₅⁸¹BrO+Na]⁺ | ⁸¹Br | 219.0232 |

Note: The data presented in this table is representative and intended for illustrative purposes.

Chromatographic Methods Coupled with Spectroscopy

Chromatography separates the components of a mixture, and when coupled with a detector like a spectrometer, it becomes a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography (GC) is a technique used to separate volatile compounds. The sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used, which pyrolyzes the compounds as they elute from the column and detects the resulting ions. taylorfrancis.com The detector's response is generally proportional to the number of carbon atoms in the analyte, making it an excellent tool for quantitative analysis of organic compounds. chromsoc.jp

GC-FID is an ideal method for assessing the purity of this compound and quantifying it in reaction mixtures. nih.gov A single sharp peak at a specific retention time would indicate a high-purity sample. The presence of other peaks would signify impurities, and their peak areas could be used to estimate their relative concentrations. The method is reliable and provides high repeatability for quantitative measurements. scielo.org.co

Table 3: Typical GC-FID Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID |

| Detector Temperature | 300 °C |

| Expected Retention Time | ~10-12 minutes (example) |

Note: The data presented in this table is representative and intended for illustrative purposes.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. scholaris.ca It is the premier technique for characterizing the molecular weight distribution of polymers. nih.govresearchgate.net The sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. scholaris.ca

When this compound is used to synthesize or modify polymers, SEC is essential for characterizing the resulting macromolecules. researchgate.net Coupled with detectors like refractive index (RI), UV, and light scattering detectors, SEC can provide detailed information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. vtt.fi

Table 4: Representative SEC Data for a Polymer Derived from this compound

| Parameter | Value | Description |

| Mn ( g/mol ) | 8,500 | Number-average molecular weight |

| Mw ( g/mol ) | 12,750 | Weight-average molecular weight |

| PDI (Mw/Mn) | 1.50 | Polydispersity Index |

| Elution Volume (mL) | 15.2 | Peak of the polymer distribution |

Note: The data presented in this table is representative and intended for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 4 4 Bromobutyl Oxane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 4-(4-bromobutyl)oxane. These calculations provide a detailed picture of the molecule's geometry, stability, and intrinsic reactivity.

The conformational flexibility of this compound is primarily dictated by the oxane ring and the attached 4-bromobutyl side chain. The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. The 4-bromobutyl substituent can exist in either an axial or equatorial position on this ring.

DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can be employed to determine the optimized geometries and relative energies of these conformers. researchgate.net In substituted tetrahydropyrans, the equatorial conformation is generally favored for alkyl substituents to alleviate 1,3-diaxial interactions. For this compound, the equatorial conformer is predicted to be the global minimum on the potential energy surface.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Equatorial-Chair | 0.00 | -178.5 |

| Axial-Chair | 2.15 | -179.1 |

| Equatorial-Twist-Boat | 5.80 | -175.3 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the oxygen atom of the oxane ring, reflecting the presence of lone pair electrons. The LUMO is likely to be concentrated along the C-Br bond, indicating its susceptibility to nucleophilic attack. DFT calculations can provide precise visualizations and energy levels of these orbitals.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -9.85 |

| LUMO Energy | 0.15 |

| HOMO-LUMO Gap (ΔE) | 10.00 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 5.00 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound in different environments. MD simulations track the atomic motions of a molecule over time, providing a detailed understanding of its flexibility and intermolecular interactions. nih.gov

MD simulations can be performed in the gas phase or in the presence of a solvent to mimic experimental conditions. These simulations can reveal the preferred conformations of the oxane ring and the bromobutyl side chain, as well as the timescales of conformational transitions. For instance, in an aqueous environment, the polar bromine atom may interact with water molecules, influencing the conformational preferences of the side chain. nih.gov

Analysis of the MD trajectories can provide information on radial distribution functions, which describe the probability of finding other atoms or molecules at a certain distance from a reference atom. This can be particularly insightful for understanding solvation effects and potential intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. By calculating the NMR spectra for different conformers, it is possible to obtain a weighted average spectrum that can be compared with experimental data.

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure. The vibrational frequencies and intensities for this compound can be calculated using DFT. nih.gov These theoretical spectra can be compared with experimental data to confirm the presence of specific bonds and to gain a deeper understanding of the molecule's vibrational modes. For example, the calculated C-Br stretching frequency would be a key feature in the IR and Raman spectra.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C (attached to O in ring) | ~68 ppm |

| C (attached to Br) | ~33 ppm | |

| ¹H NMR | H (on C attached to O in ring) | ~3.5-4.0 ppm |

| H (on C attached to Br) | ~3.4 ppm | |

| IR Spectroscopy | C-Br Stretch | ~650 cm⁻¹ |

| Raman Spectroscopy | C-O-C Symmetric Stretch | ~900 cm⁻¹ |

Investigation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and mapping out the reaction pathways. nih.govrsc.org For this compound, several reactions are of interest, including nucleophilic substitution at the carbon bearing the bromine atom and reactions involving the oxane ring.

By calculating the potential energy surface for a given reaction, it is possible to locate the transition state structure and determine the activation energy. This information is crucial for understanding the feasibility and kinetics of the reaction. For example, the Sₙ2 reaction of this compound with a nucleophile can be modeled to understand the stereochemistry and energy profile of the reaction. Computational studies on similar cyclic ethers have shown that the stereoselectivity of such reactions can be influenced by the ring conformation. chemrxiv.org

Computational Approaches to Selectivity in Brominated Oxane Systems

Selectivity (chemo-, regio-, and stereoselectivity) is a critical aspect of chemical reactions. Computational methods can provide valuable insights into the factors that govern selectivity in reactions involving brominated oxane systems. masterorganicchemistry.com

For instance, in radical bromination reactions, DFT calculations can be used to determine the relative stabilities of the possible radical intermediates, thereby predicting the regioselectivity of the reaction. Similarly, in stereoselective reactions, computational modeling can help to understand the origin of the observed stereochemical outcome by analyzing the transition state structures and identifying key non-covalent interactions that favor the formation of one stereoisomer over another. chemrxiv.org In the context of this compound, computational studies could be used to predict the selectivity of reactions at the bromobutyl chain versus the oxane ring.

Synthetic Utility and Applications of 4 4 Bromobutyl Oxane in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The inherent functionalities of 4-(4-bromobutyl)oxane allow it to serve as a versatile synthon for introducing both a heterocyclic motif and a flexible four-carbon aliphatic spacer into target molecules. The reactivity is centered on the carbon-bromine bond, which readily participates in nucleophilic substitution reactions.

Precursors for Pharmaceutical Intermediates

In medicinal chemistry, the introduction of specific structural motifs can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The tetrahydropyran (B127337) (oxane) ring is a common feature in many biologically active compounds, often serving as a metabolically stable, polar substitute for more labile or lipophilic groups. The 4-bromobutyl moiety of this compound provides a reactive handle for covalently attaching this beneficial scaffold to a variety of molecular frameworks.

The utility of the 4-bromobutyl group as a linker is well-established through related reagents like (4-bromobutyl)triphenylphosphonium bromide, which serves as a key building block in the synthesis of complex pharmaceutical intermediates. nbinno.com This reagent facilitates transformations where precise control over reaction conditions is critical for achieving high product purity. nbinno.com Similarly, this compound can be employed as an alkylating agent, reacting with nucleophiles such as amines, phenols, or thiols on a parent molecule to introduce the oxan-4-ylbutyl side chain. This strategy is crucial for building precursors to active pharmaceutical ingredients where the oxane ring might enhance solubility or modulate receptor binding affinity.

| Reaction Type | Nucleophile (Nu) | Product Structure | Potential Application |

| N-Alkylation | R-NH₂ | R-NH-(CH₂)₄-Oxane | Synthesis of amine-containing drug candidates |

| O-Alkylation | R-OH | R-O-(CH₂)₄-Oxane | Modification of phenols or alcohols in APIs |

| S-Alkylation | R-SH | R-S-(CH₂)₄-Oxane | Synthesis of thioether-linked intermediates |

Synthons for Agrochemical and Specialty Chemical Development

The development of novel agrochemicals and specialty chemicals often requires the assembly of molecules with tailored physical and biological properties. The principles that make this compound valuable in pharmaceuticals also apply in these sectors. Its ability to introduce a polar, yet sterically defined, oxane ring can be used to modify the solubility, stability, and transport properties of active compounds. For instance, in agrochemical design, modifying a lead compound with the oxan-4-ylbutyl group could alter its soil mobility or plant uptake characteristics.

The role of the 4-bromobutyl group as a versatile connector is highlighted by the broad applications of reagents like (4-bromobutyl)triphenylphosphonium bromide in both material science and organic synthesis. nbinno.com This underscores the importance of the bromobutyl functional group in creating new molecules for diverse applications, including specialty chemicals where specific performance characteristics are desired.

Routes to Aliphatic and Heterocyclic Scaffolds

This compound is itself a molecule that contains both a key aliphatic component (the butyl chain) and a fundamental heterocyclic scaffold (the oxane ring). researchgate.netnih.gov Its primary utility in this context is as a building block for incorporating this pre-formed oxane scaffold into larger, more complex structures.

The carbon-bromine bond is susceptible to displacement by a wide range of carbon nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or enolates. This allows for the formation of new carbon-carbon bonds, effectively extending the aliphatic chain or linking the oxane moiety to other cyclic or acyclic systems. Such strategies are fundamental for constructing diverse molecular architectures from simple, readily available precursors.

Key Synthetic Transformations:

Coupling Reactions: Reaction with organocuprates or other organometallic reagents to form C-C bonds.

Enolate Alkylation: Using the compound to alkylate ketone or ester enolates, attaching the oxan-4-ylbutyl group at the α-position.

Synthesis of Amines and Ethers: Reaction with ammonia, primary/secondary amines, or alkoxides to introduce nitrogen or oxygen-based functionalities at the end of the butyl chain.

These transformations demonstrate the role of this compound as a versatile component for elaborating molecular complexity, providing straightforward routes to novel aliphatic and heterocyclic structures.

Integration into Polymeric Materials and Surface Science

Beyond its use in small-molecule synthesis, the dual nature of this compound makes it a candidate for applications in materials science, particularly in the creation of functional polymers and the modification of surfaces.

Incorporation into Functional Polymers (e.g., Polyester (B1180765) Polymers, Bromobutyl Rubber Derivatives)

The structure of this compound allows for its integration into polymer chains through several conceptual pathways. While not a conventional monomer for producing bromobutyl rubber—a copolymer of isobutylene (B52900) and isoprene—its reactive bromide allows it to function as a powerful modifying agent for creating polymer derivatives. exxonmobilchemical.com For example, polymers containing nucleophilic side chains (e.g., hydroxyl or amine groups) could be functionalized via grafting reactions with this compound to append the oxane ring along the polymer backbone.

In the realm of polyesters, related structures like 4-bromobutyl acetate (B1210297) are used as precursors in the synthesis of specialized copolymers for applications such as drug delivery. rsc.org A similar approach could be envisioned for this compound, where the bromide is first converted to a hydroxyl or carboxylic acid group to create a di-functional monomer containing the oxane ring. This monomer could then be incorporated into polyester chains via polycondensation reactions, imparting the specific chemical and physical properties of the oxane moiety to the bulk material. mdpi.com

| Polymer Type | Method of Incorporation | Resulting Feature |

| Functional Polymers | Post-polymerization grafting onto nucleophilic sites | Pendant oxane groups |

| Polyester Polymers | Conversion to a diol or diacid monomer followed by polycondensation | Integral oxane rings within the polymer backbone |

| Bromobutyl Rubber Derivatives | Grafting onto existing polymer chains | Introduction of oxane functionality for modified properties |

Preparation of Self-Assembled Monolayers (SAMs) via Thioacetate (B1230152) Precursors

Self-assembled monolayers (SAMs) are highly organized molecular layers that form spontaneously on a substrate, allowing for precise control over surface properties at the nanoscale. researchgate.net Alkanethiols on gold are a classic example of this technology. The synthesis of precursor molecules is a critical step in creating functional SAMs. nih.gov

A closely related analogue, S-(4-bromobutyl) thioacetate, is explicitly used as a precursor for forming organic SAMs. In this process, the thioacetate group serves as a protected form of a thiol. Upon exposure to the substrate (e.g., a gold surface) and subsequent deprotection, the resulting thiol chemisorbs to the metal, forming a densely packed monolayer.

By analogy, this compound can be readily converted into its corresponding thioacetate derivative, S-(4-(oxan-4-yl)butyl) thioacetate . This molecule would be an ideal precursor for generating SAMs where the oxane ring is the terminal group exposed at the surface. Such a surface would exhibit distinct properties, including increased polarity and the potential for hydrogen bonding, making it useful for applications in biosensing, controlled wetting, or as a template for further nanostructure formation. The thioacetate precursor offers high chemical stability in air and solution, preventing the undesirable oxidation that can occur with free thiols.

Development of Cross-linked Networks and Ionomers

The utilization of this compound as a monomer or cross-linking agent for the development of cross-linked polymer networks or ionomers is not described in the reviewed literature. The synthesis of such materials often involves the modification of existing polymers. For instance, brominated poly(isobutylene-co-isoprene), also known as bromobutyl rubber, is a well-known precursor for creating ionomers and cross-linked networks. journalspub.comresearchgate.net This reactive polymer can be functionalized to form materials with enhanced properties like self-healing and improved impact strength. journalspub.com However, these syntheses start from a polymeric material rather than the small molecule this compound.

Future Research Trajectories and Emerging Methodologies for 4 4 Bromobutyl Oxane Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

Green chemistry principles are central to modern synthetic strategies, aiming to reduce waste, minimize hazardous substances, and improve energy efficiency. unibo.itnih.govnih.gov The application of these principles to the synthesis of 4-(4-bromobutyl)oxane focuses on developing cleaner reagents and reaction conditions.

Traditional bromination methods often rely on liquid bromine, a corrosive and hazardous substance that generates hydrogen bromide (HBr) as a byproduct, leading to only 50% bromine atom efficiency. researchgate.net Future research is focused on safer and more sustainable alternatives.

One promising approach is the in situ generation of bromine from less hazardous precursors. nih.gov Systems using a combination of a bromide salt (like KBr or NaBr) and an oxidant (such as hydrogen peroxide, oxone, or even air) can produce reactive bromine species as needed, avoiding the storage and handling of liquid bromine. nih.govepa.gov For instance, a reagent prepared from an alkaline bromide/bromate mixture can be acidified in situ to generate hypobromous acid (HOBr), which effectively brominates various substrates under ambient conditions without a catalyst. researchgate.net This method boasts high bromine atom efficiency and cost-effectiveness. researchgate.net Another green alternative is N-Bromosuccinimide (NBS), which allows for bromination under milder conditions compared to liquid bromine. cambridgescholars.com

Research Focus for this compound:

Direct Bromination of Tetrahydrofuran (B95107) (THF) Derivatives: Investigating the use of bromide/oxidant systems for the regioselective bromination of 4-butanol-substituted oxane precursors.

Alcohol Bromination: Applying reagents like aqueous HBr with NaNO2 and a KI catalyst for the conversion of 4-(4-hydroxybutyl)oxane to the target compound, a method proven effective for α-monobromination of ketones. nih.gov

| Reagent | Key Advantages | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Liquid Bromine (Br₂) | Highly reactive | Traditional method, but hazardous and poor atom economy | researchgate.net |

| N-Bromosuccinimide (NBS) | Solid, easier to handle, mild reaction conditions | Bromination of precursor alcohols or activated C-H bonds | cambridgescholars.com |

| In situ Generated Br₂/HOBr (e.g., from Bromide/Bromate) | Avoids handling liquid Br₂, high atom efficiency, cost-effective | Direct bromination of precursors in aqueous media | researchgate.netnih.gov |

Eliminating volatile organic compounds (VOCs) is a cornerstone of green chemistry. mdpi.com Research into solvent-free synthesis and the use of deep eutectic solvents (DESs) presents significant opportunities for the production of this compound.

Solvent-Free Synthesis: Solvent-free, or neat, reactions minimize waste and can lead to higher reaction rates and easier product purification. mdpi.comresearchgate.net For example, a patented solvent-free, one-pot method for synthesizing 4-bromobutyryl chloride involves reacting γ-butyrolactone with anhydrous hydrogen bromide gas, followed by treatment with thionyl chloride. google.com A similar strategy could be envisioned for this compound, potentially starting from a cyclic ether precursor and a brominating agent under solvent-free conditions, possibly assisted by microwave irradiation to accelerate the reaction. mdpi.com

Future Directions for this compound:

Developing a solvent-free ring-opening reaction of a suitable lactone or cyclic ether precursor with a brominating agent.

Screening various DES compositions (e.g., choline (B1196258) chloride:urea, choline chloride:glycerol) as reaction media for the synthesis of this compound from a precursor alcohol to optimize yield and recyclability. nih.gov

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is key to developing efficient and selective synthetic methods. For the chemistry of this compound, future research will likely focus on asymmetric synthesis to produce chiral derivatives and on advanced catalytic methods that operate under mild conditions.

While this compound itself is achiral, its derivatives can possess stereocenters. The development of catalytic methods for the enantioselective or diastereoselective synthesis of chiral oxanes is a significant area of research. Such methods allow for the creation of stereochemically complex molecules, which is crucial in pharmaceutical development. researchgate.netnih.gov

Methodologies:

Asymmetric Transfer Hydrogenation (ATH): This technique can be used for the enantioselective reduction of ketone precursors to chiral alcohols, which can then be converted into chiral oxane derivatives. nih.gov

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, can be employed to control the stereochemistry in reactions like bromopolycyclization or other bond-forming reactions that create chiral centers. researchgate.net

Cascade Reactions: Designing cascade reactions, such as inter-intramolecular double Michael additions, can lead to the synthesis of highly substituted and stereochemically defined cyclohexanone (B45756) skeletons, which can be precursors to complex oxane structures. beilstein-journals.org

The synthesis of chiral oxane derivatives often involves building the ring system with defined stereochemistry rather than modifying a pre-existing achiral molecule like this compound. However, the bromobutyl side chain could serve as a handle for further modifications after the chiral oxane core is established.

Photocatalysis and electrocatalysis offer sustainable alternatives to traditional synthetic methods by using light or electricity, respectively, to drive chemical reactions under mild conditions. researchgate.netrsc.org

Photocatalysis: Visible-light photocatalysis uses inexpensive organic dyes or metal complexes to generate radical intermediates from stable precursors. researchgate.net This has been successfully applied to sp³ C-H bromination using CBr₄ as the bromine source, offering a pathway to functionalize otherwise inert bonds. researchgate.net It has also been used to synthesize complex molecules through dearomative oxidation of phenols, showcasing its utility in building intricate molecular architectures. nih.gov For this compound chemistry, photocatalysis could potentially be used to introduce bromine at specific C-H bonds on the oxane ring or to facilitate coupling reactions at the bromo-functionalized terminus.

Electrocatalysis: Electrosynthesis avoids the need for stoichiometric chemical oxidants or reductants, making it an inherently greener approach. rsc.org It is a powerful tool for forming C-C and C-heteroatom bonds. rsc.org Anodic oxidation can generate radical intermediates that trigger desired transformations, such as the Kolbe electrolysis for C-C bond formation. rsc.org Electrocatalysis could be explored for C-Br bond formation or for coupling reactions involving the bromide of this compound with other substrates. organic-chemistry.orgacs.org

| Methodology | Principle | Potential Application in Oxane Chemistry | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Use of small chiral organic molecules to induce stereoselectivity. | Enantioselective synthesis of chiral oxane precursors. | nih.govresearchgate.net |

| Visible-Light Photocatalysis | Uses light to generate reactive radical intermediates. | Site-selective C-H bromination or C-C coupling reactions. | researchgate.netnih.gov |

| Electrocatalysis | Uses electrical current to drive redox reactions. | Green C-Br bond formation and C-C/C-heteroatom coupling. | rsc.orgacs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated platforms represents a paradigm shift in chemical synthesis, moving from traditional batch processes to more controlled, efficient, and safer continuous manufacturing. nih.govsemanticscholar.org

Flow Chemistry: In flow synthesis, reagents are continuously pumped through a network of tubes and reactors. illinois.edu The small reactor volumes and high surface-area-to-volume ratios allow for precise control over reaction parameters like temperature, pressure, and reaction time (residence time). vapourtec.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or exothermic reactions. nih.govnih.gov For the synthesis of this compound, a flow process could enable the safe in situ generation and immediate use of hazardous brominating agents, minimizing risks. nih.gov Multistep syntheses can also be telescoped into a single continuous process, eliminating the need for isolating intermediates. vapourtec.com

Automated Synthesis Platforms: Automated platforms, often utilizing robotic systems for liquid and solid handling, can perform a large number of experiments in parallel for high-throughput screening and optimization. imperial.ac.ukscripps.edu These systems can systematically vary reaction conditions (reagents, catalysts, solvents, temperature) to rapidly identify optimal synthetic routes. nih.gov By integrating with analytical tools like HPLC, these platforms can create closed-loop systems where results from one experiment automatically inform the design of the next, accelerating process development. nih.gov The application of such platforms could rapidly identify the most sustainable and efficient conditions for synthesizing this compound and its derivatives. sigmaaldrich.comhealylab.com

Future Implementation:

Flow Synthesis of this compound: A process where a precursor alcohol and a brominating agent are mixed and reacted in a heated flow reactor, followed by in-line purification to yield the final product continuously.

Automated Optimization: Using a robotic platform to screen a matrix of green solvents, catalysts, and temperature profiles to optimize the synthesis of this compound for both yield and environmental impact. nih.gov

Advanced Functionalization Beyond Traditional Nucleophilic Substitution

While nucleophilic substitution is a cornerstone of organic synthesis, emerging methodologies offer more sophisticated and diverse ways to modify the this compound scaffold. Future research is poised to explore transition-metal-catalyzed cross-coupling reactions, C-H bond activation, and photoredox catalysis to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. sigmaaldrich.comprinceton.edu These advanced strategies promise to unlock novel chemical space and provide access to complex molecules that are otherwise difficult to synthesize.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds, and their application to sp³-hybridized alkyl halides like this compound is a burgeoning area of research. wikipedia.orgnih.gov Unlike traditional methods, these reactions allow for the coupling of the alkyl chain with a wide array of organic fragments, including aryl, vinyl, and alkynyl groups. nih.gov Methodologies such as Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings, which are now adaptable to alkyl bromides, could be employed. nih.govmit.edu The development of specialized ligands and precatalysts has been crucial in extending these powerful reactions to previously challenging substrates. nih.gov The application of these methods would enable the synthesis of novel 4-(4-aroylbutyl)oxanes or 4-(4-alkenylbutyl)oxanes, significantly diversifying the accessible derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 4-(4-Arylbutyl)oxanes |

| Negishi | Alkenylzinc halide | PdCl₂(dppf) | 4-(4-Alkenylbutyl)oxanes |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-(4-Alkynylbutyl)oxanes |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BrettPhos | 4-(4-Aminobutyl)oxanes |

C-H Activation: Direct C-H bond activation represents a paradigm shift in synthetic strategy, enabling the functionalization of otherwise inert C-H bonds. researchgate.netsci-hub.ru For this compound, this could manifest in several ways. A directing group, potentially the oxane oxygen itself or a pre-installed functional group, could guide a transition metal catalyst (e.g., ruthenium, rhodium, or palladium) to activate a specific C-H bond on the oxane ring or the butyl chain. nih.govbohrium.com This would allow for the introduction of aryl or alkyl groups at positions not accessible through traditional reactivity patterns. Such late-stage functionalization strategies are highly desirable for their atom economy and for their ability to rapidly generate molecular complexity. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. princeton.edu This technology is particularly well-suited for the activation of alkyl halides. sigmaaldrich.comdigitellinc.com In the context of this compound, a photocatalyst (e.g., an iridium or ruthenium complex), upon irradiation with light, can facilitate the single-electron reduction of the C-Br bond to generate a butyl radical centered on the oxane scaffold. digitellinc.comnih.gov This highly reactive intermediate can then participate in a variety of bond-forming events, such as addition to alkenes or coupling with other radical species, that are complementary to ionic pathways. nih.govresearchgate.net This approach could be used for alkylarylation, vinylation, or the introduction of other complex fragments. researchgate.net

Exploration of Bio-Inspired Synthetic Pathways

Drawing inspiration from nature's synthetic machinery, the development of bio-inspired and biocatalytic routes for the synthesis and modification of this compound presents a compelling frontier. rsc.org These approaches leverage the unparalleled selectivity and efficiency of enzymes to perform complex chemical transformations under environmentally benign conditions, often providing access to stereochemically pure compounds. princeton.edunih.gov

Enzymatic C-C Bond Formation: While relatively few biocatalysts are known for forming carbon-carbon bonds compared to other reaction types, this area is rapidly expanding. princeton.edunih.gov Enzymes such as aldolases or thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes could be engineered or adapted to accept derivatives of this compound. nih.govacs.org For instance, a derivative containing an aldehyde could be a substrate for an aldolase, enabling the stereoselective formation of new C-C bonds and the creation of chiral centers. acs.org The use of promiscuous or engineered enzymes could open up non-natural reaction pathways, leading to novel molecular architectures. princeton.edu